1-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered ring structures containing three carbon atoms and two nitrogen atoms
Preparation Methods
The synthesis of 1-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide typically involves the following steps:
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base.
Michael Addition: The product from the Knoevenagel condensation undergoes a Michael addition with a suitable nucleophile, such as hydrazine or its derivatives, to form the pyrazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with unique properties, such as conductive polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 1-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, such as antimicrobial and anticancer properties .
Comparison with Similar Compounds
1-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-1-ium iodide can be compared with other similar compounds, such as:
1-Phenyl-3-carbethoxypyrazolone: This compound has a similar pyrazole ring structure but with different substituents, leading to distinct chemical properties and applications.
4-Chloro-3-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulfonic acid: Another pyrazole derivative with unique substituents that confer different reactivity and uses.
Properties
CAS No. |
63221-03-4 |
---|---|
Molecular Formula |
C10H11IN2O |
Molecular Weight |
302.11 g/mol |
IUPAC Name |
2-methyl-2-phenyl-4H-pyrazol-2-ium-3-one;iodide |
InChI |
InChI=1S/C10H11N2O.HI/c1-12(10(13)7-8-11-12)9-5-3-2-4-6-9;/h2-6,8H,7H2,1H3;1H/q+1;/p-1 |
InChI Key |
CSWQRCDPUWFMFL-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(C(=O)CC=N1)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.